molecular formula C22H23NO3S B2494878 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1351585-36-8

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2494878
CAS RN: 1351585-36-8
M. Wt: 381.49
InChI Key: OMHVPXJNAJQVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves reactions with Grignard reagents or nucleophilic substitution reactions, providing a basis for understanding the synthetic routes for N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. For instance, 1-(Alkyl- or aryl-sulfinyl)naphthalenes activated by electron-withdrawing substituents undergo substitution reactions, which could be relevant for synthesizing the compound (Baker et al., 1995).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide has been characterized using techniques such as FTIR, NMR, and X-ray diffraction. DFT studies can provide insights into the molecular geometry, vibrational frequencies, and electronic properties, offering a framework for analyzing the molecular structure of our compound of interest (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including nucleophilic substitution and ligand-coupling reactions. The reactivity and potential transformations of the compound can be inferred from studies on related sulfonamides, which show versatility in chemical reactivity (Heck et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting point, and crystal structure, can be assessed using various analytical techniques. The physical characteristics of similar compounds provide insights into the behavior of N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in different environments (Basuli et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, stability, and potential for forming derivatives, can be derived from studies on related sulfonamide compounds. These properties are crucial for understanding the applications and functionality of the compound (Gouhar & Raafat, 2015).

Scientific Research Applications

Selective RXR Agonism

Sulfonic acid analogues of potent RXR agonists have been synthesized and assessed for their ability to selectively activate RXR. These compounds, including analogues of bexarotene, were evaluated in mammalian hybrid systems and transcriptional experiments to determine their selective RXR activation and potential therapeutic applications. The studies suggest that modifications to these molecules can lead to improved selectivity and potency for RXR activation, indicating potential for therapeutic use in conditions like cutaneous T-cell lymphoma (CTCL) with minimized side effects due to reduced cross-signaling with other receptors (Heck et al., 2016).

Anticancer Evaluation

Research on the anticancer potential of naphthalene-sulfonamide derivatives has led to the synthesis of compounds with significant anticancer activities. These compounds, synthesized through reactions with various nucleophiles, have been evaluated as potential anticancer agents, demonstrating the versatility of naphthalene-sulfonamide derivatives in developing new therapeutic agents (Gouhar & Raafat, 2015).

PET Imaging Applications

Naphthalene-sulfonamide derivatives have also been synthesized for potential use in PET imaging, particularly for imaging human CCR8. These compounds, labeled with carbon-11, have been explored as new PET agents, indicating their utility in non-invasive imaging techniques to study receptor expression and function in vivo (Wang et al., 2008).

Safety And Hazards

Like all chemicals, this compound should be handled with care. Sulfonamides can cause allergic reactions in some individuals, and exposure should be minimized .

Future Directions

Future research on this compound could involve studying its potential applications, such as its antimicrobial activity, and optimizing its synthesis .

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c24-22(21-11-5-9-17-7-3-4-10-20(17)21)15-23-27(25,26)19-13-12-16-6-1-2-8-18(16)14-19/h3-5,7,9-14,22-24H,1-2,6,8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHVPXJNAJQVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.